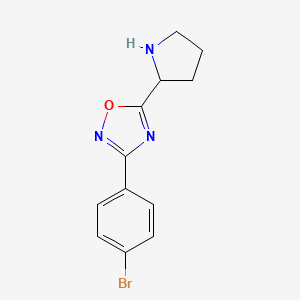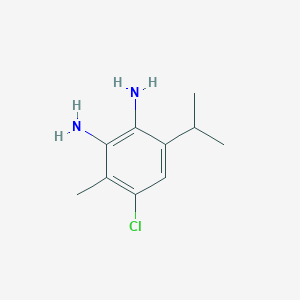
4-Chloro-6-isopropyl-3-methylbenzene-1,2-diamine
Vue d'ensemble
Description
4-Chloro-6-isopropyl-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol. This compound is characterized by the presence of a chloro group, an isopropyl group, and a methyl group attached to a benzene ring, along with two amine groups at the 1 and 2 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-isopropyl-3-methylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid, followed by reduction of the nitro group to an amine group using a reducing agent like iron in hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-isopropyl-3-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different derivatives.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield nitro derivatives, while nucleophilic substitution of the chloro group can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
4-Chloro-6-isopropyl-3-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-isopropyl-3-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways . The presence of the chloro, isopropyl, and methyl groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylbenzene-1,2-diamine: Lacks the isopropyl group, making it less bulky and potentially less selective in its interactions.
6-Isopropyl-3-methylbenzene-1,2-diamine: Lacks the chloro group, which may affect its reactivity and binding properties.
4-Chloro-6-isopropylbenzene-1,2-diamine: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
4-Chloro-6-isopropyl-3-methylbenzene-1,2-diamine is unique due to the combination of its substituents, which provide a specific steric and electronic environment. This uniqueness can result in distinct reactivity and selectivity in chemical reactions and biological interactions .
Propriétés
IUPAC Name |
4-chloro-3-methyl-6-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCXQMDVREBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1N)N)C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


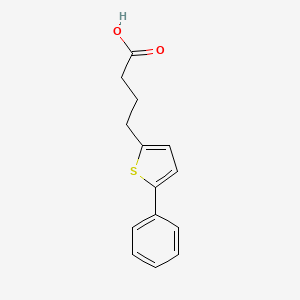
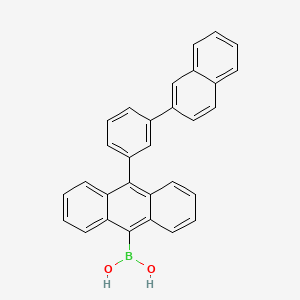



![4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B3288967.png)


![4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B3288999.png)
![6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3289004.png)
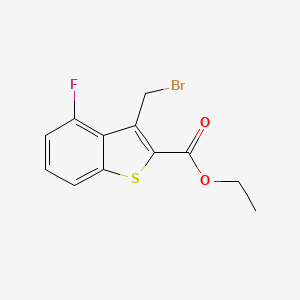

![5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B3289024.png)
